molecular formula C19H19FN4OS B3411860 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-58-2

7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3411860
CAS No.: 921585-58-2
M. Wt: 370.4 g/mol
InChI Key: BOKYWHPNJXSFPX-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an ethoxyphenyl group and a fluorobenzylthio moiety, contributes to its distinct chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-c][1,2,4]triazole core. Commonly used reagents include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Fluorobenzylthio Moiety: The fluorobenzylthio group is typically introduced via a thiol-ene reaction or a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis . By binding to the allosteric pocket of RIPK1, the compound effectively inhibits its activity, thereby preventing necroptosis and reducing inflammation and cell death .

Comparison with Similar Compounds

7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can be compared with other imidazo[2,1-c][1,2,4]triazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the ethoxyphenyl and fluorobenzylthio groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-2-25-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)26-13-14-5-3-4-6-17(14)20/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKYWHPNJXSFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
Reactant of Route 5
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
Reactant of Route 6
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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